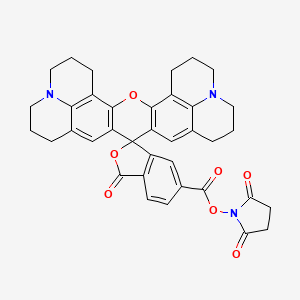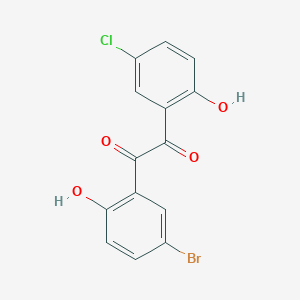
6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyloct-6-en-1-yn-3-yl propionate is an organic compound that belongs to the class of esters. It is derived from the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-en-1-yn-3-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-1-yn-3-ol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3,7-dimethyloct-6-en-1-yn-3-yl propionate can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3,7-dimethyloct-6-en-1-yn-3-ol and propionic acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: 70-80°C
Pressure: Atmospheric pressure
Solvent: Toluene
Reaction Time: Continuous flow for several hours
Análisis De Reacciones Químicas
Types of Reactions
3,7-dimethyloct-6-en-1-yn-3-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Propionic acid and 3,7-dimethyloct-6-en-1-yn-3-oic acid.
Reduction: 3,7-dimethyloct-6-en-1-yn-3-ol.
Substitution: 3,7-dimethyloct-6-en-1-yn-3-yl alcohol and sodium propionate.
Aplicaciones Científicas De Investigación
3,7-dimethyloct-6-en-1-yn-3-yl propionate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance industry for its pleasant aroma and as a masking agent for unpleasant odors.
Mecanismo De Acción
The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl propionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester group can be hydrolyzed by esterases in the body, releasing the active alcohol and propionic acid.
Pathways: The released alcohol can interact with cellular membranes, affecting membrane fluidity and permeability. The propionic acid can participate in metabolic pathways, including the citric acid cycle.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate
- 3,7-dimethyloct-6-en-1-yn-3-yl formate
Comparison
- 3,7-dimethyloct-6-en-1-yn-3-yl acetate: Similar structure but with an acetate group instead of a propionate group. It has a slightly different aroma profile and is used in different fragrance formulations.
- 3,7-dimethyloct-6-en-1-yn-3-yl butyrate: Contains a butyrate group, leading to a different set of chemical properties and applications. It is used in the flavor industry.
- 3,7-dimethyloct-6-en-1-yn-3-yl formate: Has a formate group, making it more reactive in certain chemical reactions. It is used as an intermediate in organic synthesis.
3,7-dimethyloct-6-en-1-yn-3-yl propionate stands out due to its unique combination of chemical properties, making it versatile for various applications in fragrance, biology, and industry.
Propiedades
Número CAS |
65416-30-0 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-en-1-yn-3-yl propanoate |
InChI |
InChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3 |
Clave InChI |
VFZVKWGNULCLCW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C)(CCC=C(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)

![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)






